2-(4-Fluorobenzylamino)benzoic acid
Description
Properties
Molecular Formula |
C14H12FNO2 |
|---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylamino]benzoic acid |
InChI |
InChI=1S/C14H12FNO2/c15-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)14(17)18/h1-8,16H,9H2,(H,17,18) |
InChI Key |
CXVDPDPSOFYHQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research has indicated that compounds structurally related to 2-(4-Fluorobenzylamino)benzoic acid exhibit significant antiviral properties. For instance, derivatives of benzoic acid have been studied for their effectiveness against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). A related compound, benzavir-2, showed comparable potency to acyclovir against these viruses, including strains resistant to acyclovir . This suggests that this compound may possess similar antiviral capabilities, warranting further investigation.
Antimicrobial Properties
The compound has also been explored for its potential as an antimicrobial agent. Studies on derivatives of 4-fluorobenzoic acid have revealed promising results against various bacterial strains, including drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii. These derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 0.39 μg/mL, indicating strong antibacterial activity . This highlights the potential application of this compound in developing new antimicrobial therapies.
Synthesis and Characterization
Synthetic Routes
The synthesis of this compound can be achieved through various methods, often involving the reaction of 4-fluorobenzylamine with benzoic acid derivatives. The efficiency of these synthetic routes is crucial for scaling up production for pharmaceutical applications.
Characterization Techniques
Characterization of the synthesized compound typically involves techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods confirm the structural integrity and purity of the compound, which are essential for its application in drug development.
Material Science Applications
Polymer Chemistry
In material science, compounds like this compound are being investigated for their utility in creating advanced polymer materials. The incorporation of fluorinated groups can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications.
Nanotechnology
The compound's unique chemical structure may also facilitate its use in nanotechnology, particularly in the synthesis of nanoparticles with specific functionalities. These nanoparticles can have applications ranging from drug delivery systems to sensors.
Data Summary
Case Studies
- Antiviral Research
- Antimicrobial Studies
- Polymer Development
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Fluoro-2-(phenylamino)benzoic Acid
- Structure: Differs by replacing the benzylamino group with a phenylamino moiety, eliminating the CH₂ spacer.
- Synthesis : Prepared via Ullmann coupling of 2-bromo-4-fluorobenzoic acid with aniline using a copper catalyst .
- Crystallography :
- Biological Activity: Not reported in the evidence, but fluorine and aromatic amino groups are associated with DNA-binding and cytotoxic properties in related compounds .
2-(2-Ethoxy-2-oxoacetamido)benzoic Acid
- Structure: Features an ethoxy-oxoacetamido substituent instead of fluorobenzylamino.
- Crystallography :
- Applications : Oxamic acid derivatives exhibit DNA-binding and antitumor activity, though this compound’s specific activity is uncharacterized .
2-Acetylamino Benzoic Acid Methyl Ester (Av7)
- Structure: Methyl ester of 2-acetylamino benzoic acid, lacking fluorine.
- Biological Activity : Shows potent inhibition of human gastric (AGS), liver (HepG2), and lung (A549) cancer cells (IC₅₀ < 10 µM) .
- Significance: Highlights the role of amino-acid hybrids in antitumor activity, suggesting fluorinated analogs like 2-(4-fluorobenzylamino)benzoic acid may enhance selectivity .
4'-Hydroxyazobenzene-2-carboxylic Acid (HABA)
- Structure: Contains an azo group (-N=N-) instead of an amino linker.
- Properties: Higher polarity (PSA = 87.7 Ų) due to the azo and hydroxyl groups, contrasting with the lower PSA (66.4 Ų) of fluorobenzylamino derivatives .
- Applications : Used as a spectroscopic probe, indicating functional group diversity in benzoic acid derivatives .
Comparative Data Table
*Predicted data based on structural analogs.
Key Research Findings
- Hydrogen Bonding: Fluorobenzylamino and phenylamino derivatives form robust O—H⋯O networks, critical for crystal packing and solubility .
- Fluorine Effects: Fluorine increases logP (predicted ~2.85 for this compound vs. ~2.0 for non-fluorinated analogs), enhancing membrane permeability .
- Biological Potential: Amino-substituted benzoic acids (e.g., Av7) show antitumor activity, suggesting fluorobenzylamino variants may improve efficacy .
Q & A
Basic Synthesis
Q: What are the standard synthetic routes for 2-(4-Fluorobenzylamino)benzoic acid, and how can reaction efficiency be optimized? A: A common route involves coupling 2-bromo-4-fluorobenzoic acid with 4-fluorobenzylamine via nucleophilic aromatic substitution or transition metal-catalyzed amination. Optimization includes adjusting reaction temperature (80–120°C), using catalysts like Pd(OAc)₂, and controlling stoichiometry to minimize byproducts. Solvent polarity (e.g., DMF or THF) and base selection (K₂CO₃ or Et₃N) significantly influence yield . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended.
Advanced Synthesis
Q: How can researchers address low yields in the coupling reaction due to steric hindrance or electronic effects? A: Steric hindrance can be mitigated by introducing electron-withdrawing groups (e.g., -NO₂) on the aryl halide to activate the substrate. Alternatively, microwave-assisted synthesis reduces reaction time and improves regioselectivity. For electronic deactivation, use Ullmann-type coupling with CuI/1,10-phenanthroline under high temperatures (150°C) . Byproduct analysis via LC-MS or TLC is critical to identify competing pathways (e.g., hydrolysis or dimerization).
Structural Characterization
Q: What spectroscopic and crystallographic methods are used to confirm the structure of this compound? A:
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies aromatic protons (δ 6.8–7.9 ppm) and the carboxylic acid proton (δ 12–13 ppm). IR confirms C=O (1680–1700 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches.
- Crystallography : Single-crystal X-ray diffraction resolves bond angles and torsional conformations. Intramolecular N–H⋯O hydrogen bonding stabilizes the planar structure, while intermolecular O–H⋯O dimers dominate packing .
Advanced Structural Analysis
Q: How can discrepancies between experimental crystallographic data and computational molecular modeling be resolved? A: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare optimized geometries with experimental data. Refine X-ray data using SHELXL to account for thermal motion or disorder . For torsional mismatches, evaluate solvent effects or lattice constraints. Pair distribution function (PDF) analysis may clarify amorphous-phase contributions.
Biological Activity Screening
Q: What in vitro assays are appropriate for preliminary evaluation of this compound’s bioactivity? A:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin or kinase inhibition) with IC₅₀ determination.
- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) quantify affinity (Kᵢ values).
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) assess antiproliferative effects .
Advanced Biological Studies
Q: How should researchers interpret conflicting results between enzyme inhibition and cellular activity assays? A: Contradictions may arise from poor membrane permeability or intracellular metabolism. Validate cellular uptake via LC-MS/MS. Use prodrug strategies (e.g., esterification of the carboxylic acid) to improve bioavailability. Parallel molecular dynamics simulations can predict binding kinetics under physiological conditions .
Analytical Quantification
Q: What HPLC or LC-MS methods are recommended for quantifying this compound in complex matrices? A:
- HPLC : C18 column (5 µm, 250 × 4.6 mm), mobile phase: 0.1% formic acid in water/acetonitrile (70:30), flow rate 1 mL/min, UV detection at 254 nm.
- LC-MS/MS : ESI-negative mode, MRM transition m/z 264 → 220 (collision energy 20 eV). Calibrate with deuterated internal standards (e.g., d₄-benzoic acid) .
Safety and Handling
Q: What precautions are necessary when handling this compound in the laboratory? A: Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure. Store at 2–8°C in airtight containers. In case of inhalation, move to fresh air; for skin contact, wash with soap/water. Disposal via neutralization (pH 7) and incineration is advised .
Data Contradiction Analysis
Q: How should researchers address inconsistencies between batch-to-batch biological activity data? A: Conduct purity analysis (HPLC ≥95%) to rule out impurity interference. Verify stereochemical consistency via chiral HPLC or circular dichroism. Replicate assays under controlled conditions (temperature, humidity) to minimize environmental variability .
Computational Modeling
Q: Which software tools are suitable for predicting the pharmacokinetic properties of this compound? A: Use SwissADME for logP, bioavailability radar, and P-gp substrate prediction. Molinspiration calculates drug-likeness scores. Molecular docking (AutoDock Vina) identifies potential off-target interactions. Validate predictions with in vivo PK studies in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
